molecular formula C15H13N3S B112972 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine CAS No. 74801-72-2

5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B112972
CAS No.: 74801-72-2
M. Wt: 267.4 g/mol
InChI Key: RMBPSQWMIZENQJ-UHFFFAOYSA-N
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Description

5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C15H13N3S . Its molecular weight is 267.35 . It is also known by the synonym 5-(diphenylmethyl)-1,3,4-thiadiazol-2-amine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: C1=CC=C (C=C1)C (C2=CC=CC=C2)C3=NN=C (S3)N . This notation provides a way to represent the structure using ASCII strings.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 268.36 . The country of origin is CN .

Scientific Research Applications

Organic Optoelectronics

Research in the field of organic optoelectronics has explored the applications of benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole-based materials, closely related to 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine. These studies have focused on synthetic pathways, computational studies, and the biradical nature of these materials, indicating potential for future development in organic optoelectronic devices (Tam & Wu, 2015).

Heterocyclic Compound Synthesis

The synthesis and biological significance of 1,3,4-thiadiazoline and related compounds have been reviewed, highlighting various synthetic methods. These heterocyclic compounds, including structures similar to this compound, have shown significant pharmaceutical significance against different microbial strains, showcasing their importance in drug development (Yusuf & Jain, 2014).

Pharmacological Activities

A variety of heterocyclic systems based on functionally substituted 1,3,4-thia(oxa)diazoles have been studied for their diverse pharmacological potential. These compounds, including those related to this compound, have demonstrated antimicrobial, anti-inflammatory, analgesic, antitumor, antiviral, and other activities, highlighting their importance in medicinal chemistry (Lelyukh, 2019).

Antimicrobial Activity

Research has extensively covered the antimicrobial activities of 1,3,4-thiadiazole derivatives, indicating their significant potential as antimicrobial agents. These studies showcase the structural diversity and pharmacological activities of thiadiazoles, pointing to the broader applicability of compounds like this compound in combating microbial infections (Alam, 2018).

Synthetic and Biological Applications

The chemistry, synthesis, and progress in biological activities of thiadiazole compounds have been reviewed, emphasizing their role in pharmaceutical and biological applications. These compounds, related to this compound, are noted for their broad spectrum of applications, including as oxidation inhibitors, cyanine dyes, and in drug development (Asif, 2016).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine . The MSDS contains information about the potential hazards of the compound and the appropriate safety precautions to take when handling it.

Properties

IUPAC Name

5-benzhydryl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c16-15-18-17-14(19-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBPSQWMIZENQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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